molecular formula C23H21N3O B2404465 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine CAS No. 338404-20-9

4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine

Cat. No. B2404465
M. Wt: 355.441
InChI Key: RJRBLBKDDWSION-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine, also known as 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine hydrochloride, is a synthetic molecule that has been widely studied for its potential applications in scientific research. It is a derivative of phthalazinamine, a heterocyclic aromatic amine, and is composed of two benzene rings and one phthalazinamine ring. It is a lipophilic compound, meaning it is soluble in lipids and can easily pass through cell membranes. This makes it an attractive molecule for research applications as it can be used to study a variety of biological systems.

Scientific Research Applications

Photodynamic Therapy in Cancer Treatment

A significant application of compounds related to 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine is in photodynamic therapy for cancer treatment. For example, a study by Pişkin, Canpolat, and Öztürk (2020) explores a zinc phthalocyanine derivative with high singlet oxygen quantum yield, suitable for Type II photosensitizers in photodynamic therapy. This demonstrates the potential of phthalazinamine derivatives in cancer treatment applications (Pişkin, Canpolat, & Öztürk, 2020).

Inhibitory Activity towards Phosphodiesterase 5 (PDE5)

Phthalazines, including derivatives of 4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine, have been studied for their inhibitory activity towards PDE5, an enzyme involved in cellular signaling. Watanabe et al. (1998) synthesized various phthalazine derivatives and found that some exhibit potent vasorelaxant effects, indicating potential for cardiovascular applications (Watanabe et al., 1998).

Photocatalytic Oxidation

Studies have also investigated the photocatalytic oxidation properties of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol. Higashimoto et al. (2009) found that these compounds can be oxidized into aldehydes using a TiO2 photocatalyst under O2 atmosphere. This oxidation process is relevant in chemical synthesis and environmental applications (Higashimoto et al., 2009).

Protection of Hydroxy Functions

Another application area is the protection of hydroxy functions in organic synthesis. The study by Horita et al. (1986) discusses the selective deprotection of benzyl and 4-methoxybenzyl protecting groups, illustrating the importance of these compounds in facilitating complex organic syntheses (Horita et al., 1986).

Antibacterial and Cytotoxicity Studies

N-heterocyclic carbene-silver complexes with benzyl substitutions have been studied for their antibacterial and cytotoxic properties. Patil et al. (2010) synthesized p-methoxybenzyl-substituted and benzyl-substituted complexes, demonstrating significant antibacterial activity and cytotoxicity against certain cell lines, indicating potential biomedical applications (Patil et al., 2010).

properties

IUPAC Name

4-benzyl-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-27-19-13-11-18(12-14-19)16-24-23-21-10-6-5-9-20(21)22(25-26-23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRBLBKDDWSION-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-methoxybenzyl)-1-phthalazinamine

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